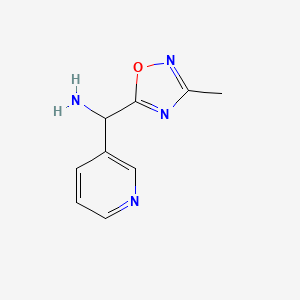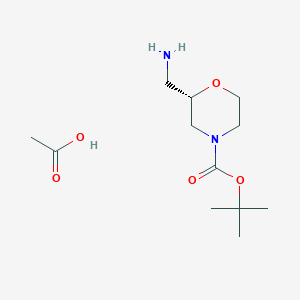
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee is a chiral compound featuring a morpholine ring with both Boc-protected and free amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of morpholine with Boc anhydride in the presence of a base such as triethylamine. The resulting Boc-protected morpholine is then subjected to further functionalization to introduce the aminomethyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Boc is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate purification .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives with modified amino groups, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The compound’s chiral nature also plays a role in its interaction with chiral targets, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-4-(Boc-amino)-2-(aminomethyl)piperidine acetic acid
- (2R)-4-(Boc-amino)-2-(aminomethyl)pyrrolidine acetic acid
- (2R)-4-(Boc-amino)-2-(aminomethyl)azetidine acetic acid
Uniqueness
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee is unique due to its morpholine ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2O5 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O3.C2H4O2/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m0./s1 |
Clave InChI |
RMRCEKSGXTWEQD-QRPNPIFTSA-N |
SMILES isomérico |
CC(=O)O.CC(C)(C)OC(=O)N1CCO[C@H](C1)CN |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(=O)N1CCOC(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)

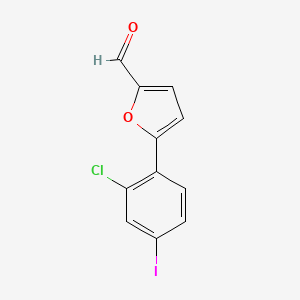

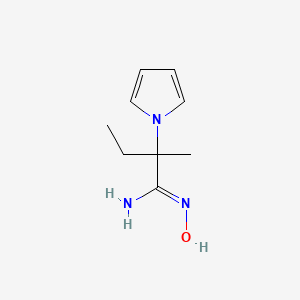
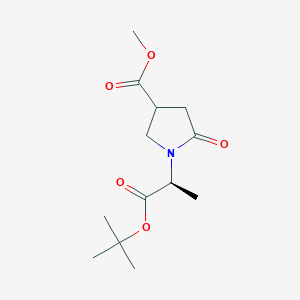
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
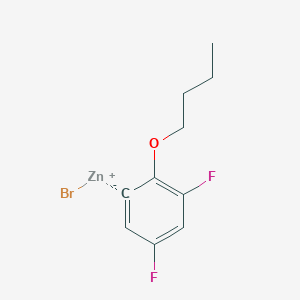
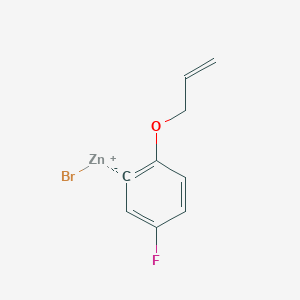
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)

